tert-butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-10-4-5-11(18)7-12(6-10)17-9-15-8-16-17/h8-12H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDCIXWLYRGRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps. One common method includes the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . This method ensures the formation of the desired triazole and bicyclic structures under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The triazole ring and bicyclic system can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the triazole ring or bicyclic system.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate is used as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This “click chemistry” application is valuable for synthesizing complex molecules with high efficiency and specificity.
Biology
In biological research, this compound’s biocompatibility and fast reaction kinetics make it suitable for bioconjugation experiments. It can be used to label biomolecules, facilitating the study of biological processes at the molecular level .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The triazole ring is a common motif in many bioactive molecules, and modifications to this structure can lead to new drug candidates .
Industry
In the industrial sector, this compound’s stability and reactivity make it useful for developing new materials and chemical processes. Its applications range from polymer synthesis to the production of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its role as a ligand in catalytic reactions. The triazole ring can coordinate with metal ions, facilitating various chemical transformations. In biological systems, the compound can interact with biomolecules through covalent bonding, enabling its use in bioconjugation and labeling experiments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azabicyclo Scaffold
The azabicyclo[3.2.1]octane core is a versatile template for drug discovery. Key analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Steric Effects: Bulky substituents (e.g., 4-hexylphenoxy in ) reduce rotational freedom, favoring rigid binding conformations .
- pKa : The triazole’s predicted pKa (~2.79 in ) suggests partial ionization at physiological pH, influencing membrane permeability .
Biological Activity
The compound tert-butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure known as azabicyclo[3.2.1]octane , which is linked to a 1H-1,2,4-triazole moiety. This unique structural configuration contributes to its biological activity.
Structural Formula
Physical Properties
- Molecular Weight: 250.31 g/mol
- Solubility: Soluble in organic solvents
- Stability: Stable under normal conditions
Antimicrobial Activity
Research has indicated that compounds containing the triazole group exhibit significant antimicrobial properties. The triazole ring enhances the ability of these compounds to interact with biological targets.
Case Study: Antifungal Activity
A study demonstrated that triazole derivatives showed potent antifungal activity against various strains of Candida species, with some compounds exhibiting MIC values as low as 0.0156 μg/mL, significantly outperforming standard antifungal agents like fluconazole .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | TBD | TBD |
| Fluconazole | 0.25 | Reference |
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of triazole derivatives. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting their use in treating inflammatory diseases.
The anti-inflammatory effects are believed to arise from the inhibition of cyclooxygenase (COX) enzymes and modulation of nuclear factor kappa B (NF-kB) signaling pathways.
Absorption and Distribution
The compound is expected to have high gastrointestinal absorption due to its lipophilic nature and favorable log P values. It is also likely to penetrate the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) applications.
Metabolism
Preliminary studies suggest that the compound undergoes metabolic processes primarily through cytochrome P450 enzymes, although specific pathways remain to be fully elucidated.
Excretion
The excretion profile indicates that renal pathways play a significant role in eliminating metabolites from systemic circulation.
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, THF, 0°C → RT | 77% | |
| Triflate Formation | NaHMDS, PhNTf₂, THF, -78°C | Not reported |
Advanced: How can stereochemical outcomes be controlled during functionalization of the bicyclo[3.2.1]octane scaffold?
Methodological Answer:
Stereochemistry is influenced by:
- Substrate Geometry : The rigid bicyclic structure restricts bond rotation, favoring specific attack trajectories. For example, axial vs. equatorial addition in tropinone derivatives depends on steric hindrance .
- Reagent Choice : Bulky bases (e.g., NaHMDS) promote deprotonation at less hindered sites, directing substitution .
- Temperature : Low temperatures (-78°C) stabilize transition states, enhancing stereoselectivity during triflate formation .
- Catalysis : Chiral catalysts (not directly evidenced here) could further optimize enantiomeric excess in asymmetric syntheses.
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- HRMS : Validate molecular formula (e.g., [M+H]⁺ for C₁₆H₂₃N₄O₂ requires exact mass 327.1822) .
- TLC : Monitor reaction progress using silica gel plates and UV visualization .
Advanced: How to resolve contradictions in reported yields for Boc protection steps?
Methodological Answer:
Discrepancies in yields (e.g., 50–77% for Boc protection ) arise from:
- Reaction Scale : Smaller scales (<1 mmol) often report lower yields due to handling losses.
- Purification Methods : Column chromatography vs. recrystallization impacts recovery.
- Moisture Sensitivity : Boc anhydride hydrolyzes readily; strict anhydrous conditions (dry THF, N₂ atmosphere) improve consistency .
Recommendation : Replicate high-yield conditions (e.g., 119 mmol scale in THF with Et₃N ).
Basic: What are the stability and storage guidelines for this compound?
Methodological Answer:
- Storage : Keep at 2–8°C under inert gas (N₂/Ar) in amber vials to prevent light-induced degradation .
- Handling : Avoid prolonged exposure to moisture (Boc group hydrolysis) and acidic/basic conditions.
- Stability Tests : Monitor via ¹H NMR for decomposition peaks (e.g., free amine at δ ~2.5 ppm) .
Advanced: How to functionalize the triazole moiety for structure-activity relationship (SAR) studies?
Methodological Answer:
- N-Alkylation : React with alkyl halides (e.g., 5-bromo-pent-1-ene) using K₂CO₃ in DMF to introduce side chains .
- Metal-Catalyzed Coupling : Use Suzuki-Miyaura reactions (if triazole bears a halide) with aryl boronic acids .
- Click Chemistry : Azide-alkyne cycloaddition to append additional groups (e.g., fluorophores) .
Q. Table 2: Functionalization Strategies
| Reaction Type | Conditions | Application | Reference |
|---|---|---|---|
| N-Alkylation | K₂CO₃, DMF, RT | SAR for bioactivity | |
| Triflate Displacement | Pd catalysis, aryl boronic acids | Bioconjugation |
Basic: What are the common impurities in the final product, and how are they removed?
Methodological Answer:
- Impurities :
- Unreacted starting material (detected via TLC).
- Hydrolysis byproducts (e.g., free amine from Boc deprotection).
- Purification :
Advanced: How to design experiments to assess the compound’s biological activity (e.g., kinase inhibition)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
